molecular formula C4H6O3 B1201470 Acetoacetic acid CAS No. 541-50-4

Acetoacetic acid

Cat. No. B1201470
CAS RN: 541-50-4
M. Wt: 102.09 g/mol
InChI Key: WDJHALXBUFZDSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Acetoacetic acid synthesis involves several biochemical pathways, including the decarboxylation of acetoacetate in the presence of ATP and various coenzymes in mammalian brain preparations. This synthesis requires choline, ATP, substances able to provide active acetate like citrate or acetoacetate itself, and a thermostable coenzyme of unknown composition found in boiled yeast or animal tissue extracts (Lipton & Barron, 1946).

Molecular Structure Analysis

Although specific studies detailing the molecular structure analysis of acetoacetic acid were not found in the search, understanding its structure is essential for exploring its reactivity and synthesis pathways. Acetoacetic acid's molecular structure, consisting of a ketone group and a methyl group attached to a carboxylic acid, allows for its involvement in various chemical reactions, including condensation reactions and its role as a precursor for other important biochemical molecules.

Chemical Reactions and Properties

The chemical properties of acetoacetic acid allow it to participate in a wide range of reactions. Its ketone group can undergo nucleophilic addition reactions, while the acidic hydrogen on the methyl group enables it to act as a precursor in the synthesis of various compounds. Its role in the synthesis of acetylcholine, a neurotransmitter, highlights its biochemical importance and reactivity (Lipton & Barron, 1946).

Scientific Research Applications

  • Intermediary Metabolite in Fatty Acid Degradation : Acetoacetic acid is formed during the oxidative degradation of fatty acids and certain amino acids. Its structural similarity to other compounds, such as 4-fluorobutyric acid, makes it relevant in studying fatty acid metabolism and related toxic symptoms (Fraser & Pattison, 1955).

  • Role in Degradation of Homogentisic Acid : Research has identified acetoacetic acid as a product in the enzymatic degradation of homogentisic acid, a process involving specific cofactors and intermediates. This is particularly relevant in understanding the metabolic pathways in microorganisms (Chapman & Dagley, 1962).

  • Cancer Research and Biotechnological Applications : Acetoacetic acid is known to trigger apoptotic programmed cell death in yeast, sparking interest in its role in cancer research and various biotechnological applications. It may serve as a potential anticancer compound due to its ability to induce apoptosis in cancer cells (Sousa et al., 2013).

  • Biochemical Analysis Techniques : Acetoacetic acid has been used in the development of colorimetric methods for estimating its concentration in biological samples, contributing significantly to diagnostic and research methodologies (Rosenthal, 1949).

  • Influence on Renal Hemodynamics : Studies have shown that acetoacetic acid influences renal plasma flow and glomerular filtration rate, both in diabetic patients and control subjects. This is crucial for understanding the metabolic effects of ketone bodies and their role in renal physiology (Trevisan et al., 1987).

  • Cholesterol Biosynthesis : Acetoacetic acid has been implicated in the biosynthesis of cholesterol, particularly in the utilization of intermediates like squalene. This adds to the understanding of the complex pathways involved in sterol biosynthesis (Langdon & Bloch, 1953).

  • Neurological Research : Acetoacetic acid, as a ketone body, has been studied for its effects on acid-sensing ion channels in the brain. This is important in understanding the mechanisms behind the ketogenic diet's efficacy in treating drug-resistant epilepsy (Zhu et al., 2019).

  • Wastewater Treatment : The disinfectant properties of peracetic acid, derived from acetic acid and acetoacetic acid, have been explored in wastewater treatment. This includes its effectiveness against various microbial contaminants and its environmental impact (Kitis, 2004).

  • Diagnostic Applications in Diabetic Ketosis : Acetoacetic acid is one of the ketone bodies that can be detected in various biological samples, playing a critical role in diagnosing and monitoring diabetic ketosis (Qiao et al., 2014).

  • Biofuels and Industrial Biotechnology : The tolerance of yeast to acetic acid is crucial for the production of second-generation bioethanol. Identifying the genetic basis of acetic acid tolerance can improve industrial strains' robustness (Meijnen et al., 2016).

  • Chemical Synthesis and Industry : The role of acetoacetic acid and its derivatives in influencing the lubrication properties of diesel fuels has been investigated, showing its potential as an additive in automotive applications (Anastopoulos et al., 2001).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

The metabolic pathway of acetoacetic acid exerts a great impact in cancer; this process is very different from normal cells due to the “Warburg effect” . The concentration of acetoacetic acid is increased in the mitochondria of cancer cells to provide ATP for survival, hindering the growth of normal cells . Therefore, it may be possible to explore new feasible and more effective treatments through the acetoacetic acid metabolic pathway .

properties

IUPAC Name

3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJHALXBUFZDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3483-11-2 (lithium salt), 623-58-5 (hydrochloride salt)
Record name Acetoacetic acid
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DSSTOX Substance ID

DTXSID00202441
Record name Acetoacetic acid
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Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Acetoacetic acid
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Boiling Point

237.00 to 239.00 °C. @ 760.00 mm Hg
Record name Acetoacetic acid
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Solubility

1000 mg/mL at 20 °C
Record name Acetoacetic acid
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Record name Acetoacetic acid
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Product Name

Acetoacetic acid

CAS RN

541-50-4
Record name Acetoacetic acid
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Record name Acetoacetic acid
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Record name ACETOACETIC ACID
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Record name Acetoacetic acid
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Melting Point

36.5 °C
Record name Acetoacetic acid
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Record name Acetoacetic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Acetic anhydride (45 ml) was added to a stirring solution of Virginiamycin M1 (6.5 g) in anhydrous pyridine (45 ml) at room temperature. After 30 minutes, ice-cold methanol (85 ml) was added in portions. Stirring was continued for 20 more minutes followed by flash evaporation to dryness at room temperature. The residue was partitioned between dichloromethane (3×300 ml) and saturated NaCl (aq, 300 ml). The organic layers were pooled, dried over anhydrous Na2SO4, flash evaporated to dryness (dry weight=8.1 g) and purified over E. Merck silica gel 60 column in hexane/acetone mixtures to give 1.0 g of the monoacetate and 1.58 g of the diacetate.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
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Quantity
45 mL
Type
solvent
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[Compound]
Name
ice
Quantity
85 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of Example 365B (425 mg, 0.88 mmol) in acetone (10 mL) and 6N aqueous hydrochloric acid (2 mL) was stirred for 18 hours at ambient temperature then concentrated under reduced pressure. The residue was then purified by preparative reverse phase HPLC to provide the desired product as the diacetate salt. 1H NMR (DMSO-d6, 400 MHz) δ 7.89 (s, 1H), 7.39 (s, 1H), 6.82 (s, 1H), 6.73 (s, 2H), 6.20 (m, 1H), 5.65 (br s, 2H), 3.78 (s, 3H), 3.30 (d, 2H), 2.56 (q, 4H), 1.88 (s, 6H), 1.01 (t, 6H); MS m/e 383.4 (M+H)+.
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Into a 250 mL reduction vessel were placed (phenylmethoxy)-N-[3(4-{3-[(phenylmethoxy)carbonylamino]propyl}phenyl)propyl]carboxamide (0.93 g, 2.02 mmol), acetic acid (75 mL), and platinum oxide (0.5 g) and the mixture was heated at 60° C. under 60 psi (413.7 kPa) of hydrogen gas for 12 hours. The reaction was cooled to room temperature and filtered through a Celite® cake and the filtrate was concentrated under reduced vacuum to give the intermediate title compound, 3-[4-(3-aminoethyl)cyclohexyl]propyllamine, (0.64 g, 100%) as a diacetic acid salt. Electron spray M.S. 199 (M++1).
Name
(phenylmethoxy)-N-[3(4-{3-[(phenylmethoxy)carbonylamino]propyl}phenyl)propyl]carboxamide
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Coupling of 4-acetoxyferuloyloyl chloride with 4-acetoxyconiferyl alcohol was efficiently carried out using 4-(dimethylamino)-pyridine (DMAP). Thus, 4-acetoxyconiferyl alcohol and 4-acetoxyferuloyl chloride were dissolved in dry CH2Cl2 (120 mL) to which DMAP (0.25 equiv) and Et3N (0.85 equiv) were added. The mixture was stiffed for 2 h, when TLC [CHCl3/EtOAc (5:1)] showed the starting material was converted into a faster moving compound. The solution was diluted with CH2Cl2 and washed successively with aqueous 3% HCl and saturated NH4Cl. Drying over MgSO4, evaporation, and purification by flash chromatography [CHCl3/EtOAc (19:1)] gave the diacetate of coniferyl ferulate (94%) as a pale yellow oil.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
CHCl3 EtOAc
Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
120 mL
Type
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Reaction Step Five
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Quantity
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Reaction Step Five
Quantity
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Type
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Reaction Step Six
Yield
94%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetoacetic acid
Reactant of Route 2
Acetoacetic acid
Reactant of Route 3
Acetoacetic acid
Reactant of Route 4
Acetoacetic acid
Reactant of Route 5
Acetoacetic acid
Reactant of Route 6
Acetoacetic acid

Citations

For This Compound
14,300
Citations
RN Lacey - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
Methyl anthranilate was converted into the acetoacetyl derivative with diketen, and the product cyclised with sodium methoxide, giving 3-acetyl-2: 4-dihydroxyquinoline. Esters of a-…
Number of citations: 124 pubs.rsc.org
RW Hay, MA Bond - Australian Journal of Chemistry, 1967 - CSIRO Publishing
… Since Ceresole's early experimentss it has been generally accepted that acetoacetic acid is … The early results of Ljunggren3>j on acetoacetic acid indicate that the acid decomposes 50 …
Number of citations: 53 www.publish.csiro.au
DH Williamson, J Mellanby, HA Krebs - Biochemical Journal, 1962 - ncbi.nlm.nih.gov
Enzymic Determination of D(-)-p-Hydroxybutyric Acid and Acetoacetic Acid in Blood … Enzymic Determination of D(-)-p-Hydroxybutyric Acid and Acetoacetic Acid in Blood …
Number of citations: 647 www.ncbi.nlm.nih.gov
RC Krueger - Journal of the American Chemical Society, 1952 - ACS Publications
… attempts to prepare pure acetoacetic acid. Ceresole1 reported … Recently acetoacetic acid has been crystallized in this … When the concentration of the acetoacetic acid reaches about 85…
Number of citations: 34 pubs.acs.org
J Blanchet, J Baudoux, M Amere… - European Journal of …, 2008 - Wiley Online Library
The enantioselective decarboxylative protonation (EDP) of malonic or acetoacetic acid derivatives is a synthetic methodology by which the chirality of the product is generated during …
R Davies - Biochemical Journal, 1943 - ncbi.nlm.nih.gov
… been found to be extremely stable; this is acetoacetic acid decarboxylase, the enzyme responsible for the decarboxylation of acetoacetic acid to acetone. The quantitative nature of the …
Number of citations: 145 www.ncbi.nlm.nih.gov
JP Guthrie, F Jordan - Journal of the American chemical society, 1972 - ACS Publications
… of the kinetics of the aminoacetonitrilecatalyzed decarboxylation of acetoacetic acid and to an evaluation of the rate of decarboxylation of the Ncyanomethylimine of acetoacetic acid. …
Number of citations: 67 pubs.acs.org
JH Quastel, AHM Wheatley - Biochemical Journal, 1935 - ncbi.nlm.nih.gov
… Acetoacetic acid has been determined … of acetoacetic acid in the kidney. It was demonstrated in the preceding paper (Part III) that the kidney cortex destroys acetoacetic acid at a …
Number of citations: 27 www.ncbi.nlm.nih.gov
RN Lacey - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… was attempted of the acetoacetates of a-hydroxy-esters by a Dieckmann type of cyclisation of the alkoxycarbonyl group on to the reactive methylene group of the acetoacetic acid residue…
Number of citations: 60 pubs.rsc.org
WH Hurtley - The Lancet, 1913 - scholar.archive.org
… I find, however, that the test is far more delicate for acetoacetic acid than it is for acetone ; the permanganate colour is developed with acetoacetic acid in the form of its sodium salt at a …
Number of citations: 8 scholar.archive.org

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